1-Benzyl-2-methyl-3-pyrrolidone structure elucidation
1-Benzyl-2-methyl-3-pyrrolidone structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 1-Benzyl-2-methyl-3-pyrrolidone
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The synthesis of novel pyrrolidine derivatives, such as 1-benzyl-2-methyl-3-pyrrolidone, necessitates unambiguous structural confirmation to ensure the integrity of subsequent research and development. This guide provides a comprehensive, multi-technique approach to the structural elucidation of 1-benzyl-2-methyl-3-pyrrolidone, framed from the perspective of a senior scientist. We will delve into the causality behind experimental choices, demonstrating how a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques provides a self-validating system for structural confirmation.
The Analytical Challenge: Defining the Molecular Blueprint
The proposed synthesis of 1-benzyl-2-methyl-3-pyrrolidone (Figure 1) yields a product with a specific molecular architecture. Before proceeding with any biological evaluation, it is imperative to confirm that the target molecule has been synthesized correctly and is of high purity. The core of this validation lies in a rigorous structure elucidation workflow.
Figure 1: Proposed Structure of 1-Benzyl-2-methyl-3-pyrrolidone
Caption: Proposed chemical structure of 1-benzyl-2-methyl-3-pyrrolidone.
Based on this structure, we can deduce the following fundamental properties:
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Molecular Formula: C₁₂H₁₅NO
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Molecular Weight: 189.25 g/mol
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Degree of Unsaturation: 5 (indicating one ring and four double bonds, consistent with the pyrrolidone ring and the benzene ring).
Our analytical strategy is designed to confirm each of these attributes systematically.
The Elucidation Workflow: A Synergistic Approach
No single analytical technique can provide a complete structural picture. Therefore, we employ a workflow that integrates data from multiple orthogonal techniques. Each step provides a piece of the puzzle, and together they build a self-consistent and definitive structural assignment.
Caption: The integrated workflow for structure elucidation.
Mass Spectrometry: Confirming Mass and Formula
Expertise & Causality: Our first step is always High-Resolution Mass Spectrometry (HRMS). This choice is deliberate; it provides the most direct and precise measurement of the molecular mass. By using a technique like Electrospray Ionization Time-of-Flight (ESI-TOF), we can determine the mass with enough accuracy (typically <5 ppm error) to derive a unique elemental composition, which is a powerful filter for potential structures.
Experimental Protocol: ESI-TOF Mass Spectrometry
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Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) with 0.1% formic acid to promote protonation ([M+H]⁺).
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Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
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Ionization: Apply a high voltage (~3-4 kV) to the ESI needle to generate a fine spray of charged droplets.
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Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500. Use a known reference standard for internal calibration to ensure high mass accuracy.
Expected Data and Interpretation
The primary goal is to observe the protonated molecular ion, [M+H]⁺. We would also anticipate characteristic fragment ions that corroborate the proposed structure. The benzyl group is a common fragmentation point, often yielding a stable tropylium ion at m/z 91.
| Parameter | Expected Value | Interpretation |
| Calculated Exact Mass (C₁₂H₁₅NO) | 189.1154 | Theoretical mass of the neutral molecule. |
| Calculated [M+H]⁺ Mass | 190.1226 | Target m/z for the protonated molecular ion. |
| Observed [M+H]⁺ Mass | ~190.1226 (within 5 ppm) | Confirms the elemental composition C₁₂H₁₆NO⁺. |
| Key Fragment Ion | m/z 91.0542 | Corresponds to [C₇H₇]⁺ (tropylium ion), confirming the presence of a benzyl group. |
| Other Fragment | m/z 98.0600 | Corresponds to the protonated 2-methyl-3-pyrrolidone fragment after cleavage of the N-benzyl bond. |
Trustworthiness: The agreement between the measured exact mass and the calculated mass for C₁₂H₁₅NO provides extremely high confidence in the molecular formula, effectively ruling out other possibilities.
Infrared Spectroscopy: Identifying Functional Groups
Expertise & Causality: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For our target, the most critical functionality is the γ-lactam (a cyclic amide). The position of the carbonyl (C=O) stretching frequency is highly diagnostic. In a five-membered ring, ring strain typically increases the carbonyl stretching frequency compared to an open-chain amide.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium).
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Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
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Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
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Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.
Expected Data and Interpretation
The FTIR spectrum provides a "fingerprint" of the molecule's covalent bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |
| ~3050-3030 | C-H Stretch (sp²) | Aromatic C-H bonds of the benzyl group. |
| ~2970-2850 | C-H Stretch (sp³) | Aliphatic C-H bonds of the pyrrolidone ring, methyl, and benzylic methylene groups. |
| ~1695 | C=O Stretch (Amide I) | Characteristic of a γ-lactam. This is a key diagnostic peak. [3] |
| ~1600, ~1495, ~1450 | C=C Stretch | Aromatic ring skeletal vibrations. |
| ~1250 | C-N Stretch | Amide C-N bond vibration. |
Trustworthiness: The presence of a strong absorption band around 1695 cm⁻¹ is definitive evidence for the γ-lactam carbonyl group.[4] The absence of other carbonyl signals (e.g., ester, ketone) or N-H/O-H bands further validates the proposed structure.
NMR Spectroscopy: Assembling the Molecular Skeleton
Expertise & Causality: NMR is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework. We will use a suite of 1D and 2D NMR experiments to piece together the molecule atom by atom. The choice of a high-field spectrometer (e.g., 500 MHz or higher) is crucial to resolve complex spin systems and enhance sensitivity. Deuterated chloroform (CDCl₃) is a common solvent of choice.
Protocol: General NMR Sample Preparation and Acquisition
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of CDCl₃ containing 0.03% tetramethylsilane (TMS) as an internal standard (δ 0.00).
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1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra with standard parameters.
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2D Spectra Acquisition: Acquire gCOSY, gHSQC, and gHMBC experiments using gradient-selected pulse programs to obtain high-quality, artifact-free spectra.
¹H NMR: Proton Environment and Connectivity
The ¹H NMR spectrum reveals the chemical environment, number, and connectivity of protons. Due to the chiral center at C2, the molecule is asymmetric, leading to magnetic non-equivalence for protons that might otherwise appear identical (e.g., the benzylic CH₂ protons and the C4-H₂ protons). These protons are diastereotopic and are expected to appear as distinct signals, each coupling to the other.
| Label | Assignment | Expected δ (ppm) | Multiplicity | Integration | Interpretation |
| a | Ar-H | 7.20 - 7.40 | m | 5H | Protons of the monosubstituted benzene ring. |
| b, b' | N-CH₂ -Ph | ~4.8 & ~4.2 | d, d (ABq) | 2H | Diastereotopic benzylic protons, split into a pair of doublets (AB quartet). |
| c | C2-H | ~2.8 - 3.0 | m | 1H | Methine proton at the chiral center, coupled to CH₃, and C5-H₂. |
| d | C5-H₂ | ~3.2 - 3.5 | m | 2H | Protons adjacent to the nitrogen atom. |
| e | C4-H₂ | ~2.0 - 2.4 | m | 2H | Diastereotopic protons at C4, showing complex splitting. |
| f | C2-CH₃ | ~1.2 | d | 3H | Methyl group coupled to the C2-H proton. |
¹³C NMR: The Carbon Backbone
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom.
| Assignment | Expected δ (ppm) | Interpretation |
| C=O (C3) | ~175.0 | Lactam carbonyl carbon, most downfield signal. |
| Ar-C (ipso) | ~137.0 | Aromatic carbon attached to the CH₂ group. |
| Ar-C (ortho, meta, para) | 127.0 - 129.0 | Benzene ring carbons. |
| C2 | ~58.0 | Chiral carbon bearing the methyl group. |
| C5 | ~48.0 | Carbon adjacent to the nitrogen. |
| N-CH₂-Ph | ~47.0 | Benzylic carbon. |
| C4 | ~30.0 | Methylene carbon of the pyrrolidone ring. |
| C2-CH₃ | ~15.0 | Methyl carbon. |
2D NMR: Definitive Connectivity Mapping
While 1D NMR provides essential clues, 2D NMR establishes the definitive bonding network.
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COSY (Correlation Spectroscopy): This experiment identifies ¹H-¹H spin-spin coupling networks. We expect to see correlations between:
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The C2-H proton (c) and the C2-CH₃ protons (f).
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The C2-H proton (c) and the C5-H₂ protons (d).
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The C4-H₂ protons (e) and the C5-H₂ protons (d).
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HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to (¹J_CH_). It allows for the unambiguous assignment of all protonated carbons listed in the tables above.
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HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away. This allows us to connect the distinct spin systems.
Caption: Key HMBC correlations confirming the molecular skeleton.
Key Expected HMBC Correlations:
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Benzyl to Nitrogen: The benzylic protons (b, b') will show a correlation to the C5 carbon, confirming the N-CH₂ linkage.
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Methyl Position: The methyl protons (f) will show correlations to both the C2 and C3 (carbonyl) carbons, definitively placing the methyl group at the C2 position.
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Ring Closure: The C5 protons (d) will show a correlation to the C3 (carbonyl) carbon, confirming the integrity of the five-membered ring.
Conclusion: A Self-Validating Structural Proof
The successful structure elucidation of 1-benzyl-2-methyl-3-pyrrolidone is achieved by synthesizing data from multiple, orthogonal analytical techniques.
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HRMS confirms the elemental formula (C₁₂H₁₅NO).
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FTIR identifies the critical γ-lactam functional group (C=O at ~1695 cm⁻¹).
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¹H and ¹³C NMR provide a complete census of the hydrogen and carbon atoms and their immediate chemical environments.
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2D NMR (COSY, HSQC, HMBC) unequivocally establishes the connectivity of the molecular framework, linking the benzyl group to the nitrogen, placing the methyl group at C2, and confirming the pyrrolidone ring structure.
This systematic and multi-faceted approach provides an unassailable, self-validating proof of structure, meeting the highest standards of scientific integrity required for drug development and chemical research.
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